molecular formula C6H15NO B1331105 dl-2-Amino-1-hexanol CAS No. 5665-74-7

dl-2-Amino-1-hexanol

Cat. No. B1331105
CAS RN: 5665-74-7
M. Wt: 117.19 g/mol
InChI Key: DPEOTCPCYHSVTC-UHFFFAOYSA-N
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Description

DL-2-Amino-1-hexanol is a chemical compound with the linear formula CH3(CH2)3CH(NH2)CH2OH . It is used for research purposes and has a molecular weight of 117.19 .


Molecular Structure Analysis

The molecular structure of DL-2-Amino-1-hexanol is represented by the linear formula CH3(CH2)3CH(NH2)CH2OH . The InChI code is 1S/C6H15NO/c1-2-3-4-6(7)5-8/h6,8H,2-5,7H2,1H3 .


Physical And Chemical Properties Analysis

DL-2-Amino-1-hexanol has a refractive index of n20/D 1.4522 (lit.) . It has a boiling point of 190-192°C/740mmHg (lit.) and a density of 0.912g/mL at 25°C (lit.) . It is a liquid at room temperature .

Scientific Research Applications

Synthesis of Allergen Inhibitors

dl-2-Amino-1-hexanol: is utilized in synthesizing inhibitors for house dust mite (HDM) peptidase allergen Der p 1. This application is crucial in developing treatments for allergic reactions caused by dust mites, which are a common household allergen affecting a significant portion of the population .

Ion Mobility Spectrometry (IMS)

The compound has been evaluated for its reduced mobility when protonated in air at 200°C using ion mobility spectrometry (IMS). IMS is a technique used to separate and identify ionized molecules in the gas phase based on their mobility in an electric field .

Safety And Hazards

DL-2-Amino-1-hexanol is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate safety measures, including wearing protective clothing and eye protection .

Future Directions

As DL-2-Amino-1-hexanol is primarily used for research, future directions would likely involve further exploration of its properties and potential applications in various fields of study .

properties

IUPAC Name

2-aminohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-2-3-4-6(7)5-8/h6,8H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPEOTCPCYHSVTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60936891
Record name (±)-2-Amino-1-hexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60936891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

dl-2-Amino-1-hexanol

CAS RN

5665-74-7, 16397-19-6
Record name 1-Hexanol, 2-amino-
Source ChemIDplus
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Record name NSC66899
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66899
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (±)-2-Amino-1-hexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60936891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-2-Amino-1-hexanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
SJ Al-Shaheen - Iraqi National Journal Of Chemistry, 2006 - iasj.net
The research has involved of the development of the spectrophotometric methods to estimate micrograms amounts of amino alcohols (2-amino-1-butanol, 2-amino-1-pentanol (DL) and …
Number of citations: 5 www.iasj.net
MY Chang, LR Chen, XD Ding… - Journal of …, 1987 - academic.oup.com
Precolumn, homogeneous chemical derivatization with Sanger's reagent (2,4-dinitrofluorobenzene) is utilized to improve the chromatographic and detection properties of amino …
Number of citations: 16 academic.oup.com
FA Pasha, HK Srivastava, A Srivastava… - QSAR & …, 2007 - Wiley Online Library
The Quantitative Structure–Toxicity Relationship (QSTR) models of various derivatives of phenols, alcohols, esters, aldehydes and ketones have been made with the help of …
Number of citations: 36 onlinelibrary.wiley.com
DR Roy, R Parthasarathi, B Maiti… - Bioorganic & medicinal …, 2005 - Elsevier
Electrophilicity is one of the cardinal chemical reactivity descriptors successfully employed in various molecular reactivity studies within a structure–activity relationship parlance. The …
Number of citations: 198 www.sciencedirect.com
PR Duchowicz, MA Ocsachoque - QSAR & Combinatorial …, 2009 - Wiley Online Library
The presented work deals with the Quantitative Structure–Activity Relationships (QSAR) analysis for the growth inhibition of the ciliated protozoan Tetrahymena pyriformis by a …
Number of citations: 13 onlinelibrary.wiley.com
C Karapire, C Zafer, S İçli - Synthetic metals, 2004 - Elsevier
… The mixture of 3,4,9,10-perylenetetracarboxylicdianhydride (1.96 g, 5 mmol) and corresponding amine [(S)-(+)- leucinol (2.925 g, 25 mmol) for HMPER and dl-2-amino-1-hexanol (2.925 …
Number of citations: 50 www.sciencedirect.com
RK Singh, AKR Khan, VK Sahu… - International Journal of …, 2009 - Wiley Online Library
The quantitative structure toxicity relationship (QSTR) models of 89 alcohol derivatives have been made with the help of quantum chemical and topological descriptors. The molecular …
Number of citations: 11 onlinelibrary.wiley.com
Z Karpas - Structural Chemistry, 1992 - Springer
The reduced mobility in air, at 200‡C, of protonated aminoalcohols was measured by ion mobility spectrometry (IMS). The relatively high mobilities that were measured indicated that …
Number of citations: 14 link.springer.com
D Kumar, RN Singh, S Sahu… - Organic Chemistry: An …, 2011 - researchgate.net
QSAR study of phenols with the help of quantum mechanical parameter has recently been made by Singh et al [1]. They developed QSAR models having high degree of predicted …
Number of citations: 1 www.researchgate.net
TW Schultz, MTD Cronin, TI Netzeva… - Chemical research in …, 2002 - ACS Publications
Quantitative structure−activity relationships were developed for the toxicity data of 500 aliphatic chemicals tested in the two-day Tetrahymena pyriformis population growth impairment …
Number of citations: 86 pubs.acs.org

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